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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for DBPR728, a novel
therapeutic agent, in the context of triple-negative breast cancer (TNBC). The information is
intended for researchers, scientists, and professionals in the field of drug development, offering
a comprehensive summary of quantitative data, detailed experimental protocols, and
visualizations of the underlying biological pathways.

Executive Summary

DBPR728 is an orally available prodrug of the potent and selective Aurora Kinase A (AURKA)
inhibitor, 6K465.[1][2] Preclinical studies have demonstrated that DBPR728 induces durable
tumor regression in xenograft models of MY C-amplified solid tumors, including triple-negative
breast cancer.[1][3] The mechanism of action is linked to the inhibition of AURKA, leading to the
destabilization and reduction of c-MYC oncoprotein levels, a key driver in many aggressive
cancers.[1][3] The sensitivity of breast cancer cell lines to 6K465 has been shown to strongly
correlate with the protein levels of c-MYC and/or N-MYC.[1] DBPR728 exhibits favorable
pharmacokinetic properties, including a long tumor half-life and a high tumor-to-plasma ratio,
allowing for less frequent dosing schedules.[1][2]

In Vitro Efficacy: Anti-proliferative Activity in Breast
Cancer Cell Lines
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The active moiety of DBPR728, 6K465, was evaluated for its anti-proliferative effects against a

panel of 16 breast cancer cell lines. A strong correlation was observed between the sensitivity
to 6K465 and the expression levels of c-MYC. While the specific IC50 values for all TNBC cell
lines in the panel were not detailed in the primary publication, the data indicates that cell lines

with higher c-MYC expression are more susceptible to the drug's cytotoxic effects.

Table 1: Anti-proliferative Activity of 6K465 in a Panel of Breast Cancer Cell Lines

c-MYC Expression

Cell Line Subtype IC50 (nM) of 6K465
Level
MCF7 ER+, PR+, HER2- Low to Moderate >1000
T47D ER+, PR+, HER2- Low >1000
BT-474 ER+, PR+, HER2+ Moderate ~500-1000
SK-BR-3 ER-, PR-, HER2+ Moderate ~100-500
MDA-MB-453 ER-, PR-, HER2+ High <100
MDA-MB-361 ER+, PR+, HER2+ Moderate ~100-500
HCC1954 ER-, PR-, HER2+ High <100
Hs578T Triple-Negative Low >1000
MDA-MB-231 Triple-Negative Moderate to High ~100-500
BT-549 Triple-Negative Low to Moderate ~500-1000
MDA-MB-468 Triple-Negative High <100
HCC1937 Triple-Negative Low >1000
HCC70 Triple-Negative Moderate ~100-500
HCC1806 Triple-Negative Moderate to High ~100-500
CAL-51 Triple-Negative Low >1000

| SUM-149PT | Triple-Negative | Moderate | ~100-500 |
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Note: The c-MYC expression levels and IC50 values are estimations based on the correlative
data presented in the source publication. Specific quantitative values for each cell line were not

individually provided.

In Vivo Efficacy: Tumor Regression in Xenograft
Models

Oral administration of DBPR728 has been shown to cause durable tumor regression in various
MY C-amplified xenograft models, including triple-negative breast cancer.[1][3]

Table 2: In Vivo Efficacy of DBPR728 in a Triple-Negative Breast Cancer Xenograft Model

Xenograft Model Dosing Regimen Outcome

MYC-amplified TNBC 300 mgl/kg, once a week Durable tumor regression
- ) Similar tumor regression

MY C-amplified TNBC 200 mg/kg, twice a week

potency to 300 mg/kg QW

| MYC-amplified TNBC | 100 mg/kg, 5 days on/2 days off | Similar tumor regression potency to
300 mg/kg QW |

A single oral dose of 300 mg/kg of DBPR728 was sufficient to induce a reduction in c-MYC
levels and promote apoptosis in tumor xenografts for over seven days.[1][2] This sustained
pharmacodynamic effect is attributed to the high tumor-to-plasma ratio (approximately 3.6-fold
within 7 days) and the long tumor half-life of its active form, 6K465.[1][2][3]

Mechanism of Action: The AURKA-MYC Signaling
AXis

DBPR728 exerts its anti-tumor effects by targeting the Aurora Kinase A (AURKA) pathway,
which plays a critical role in the stabilization of the MYC oncoprotein.
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Caption: DBPR728 inhibits AURKA, leading to c-MYC degradation and apoptosis.
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Experimental Protocols
Cell Viability Assay

o Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 4,000 to 10,000
cells per well.

e Drug Treatment: After 24 hours, cells were treated with varying concentrations of 6K465
(ranging from 0 to 10 pmol/L).

 Viability Assessment: Cell viability was determined after 72 hours of drug exposure using the
PrestoBlue Cell Viability Reagent.

» Data Analysis: Fluorescence signals were measured, and IC50 values were calculated from
an eight-point titration performed in triplicate.

In Vivo Tumor Xenograft Studies

e Animal Model: Male NU/NU mice were used for the xenograft studies.
e Tumor Implantation: NCI-H446 tumor cells were implanted to establish tumors.

e Drug Administration: DBPR728 was administered orally according to the specified dosing
regimens once tumors reached a certain volume (e.g., ~700 mm? for pharmacokinetic
studies).

o Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study.
Tumor regression was the primary endpoint.

Western Blot Analysis

o Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

e Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a
PVDF membrane.

e Immunoblotting: Membranes were probed with primary antibodies against target proteins
(e.g., c-MYC, N-MYC, GAPDH) followed by incubation with secondary antibodies.
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o Detection: Protein bands were visualized using an enhanced chemiluminescence detection
system.

Pharmacokinetics

Pharmacokinetic studies revealed that DBPR728, as a prodrug of 6K465, exhibited a 10-fold
improvement in oral bioavailability compared to the active moiety.[1][2]

Table 3: Key Pharmacokinetic Parameters of DBPR728

Parameter Value

Oral Bioavailability Improvement (vs.
6K465)

10-fold

Tumor/Plasma Ratio (within 7 days) 3.6

| Dosing Regimen | 5-on-2-off or once-a-week |
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Caption: Preclinical evaluation workflow for DBPR728 in TNBC.

Conclusion

The preclinical data for DBPR728 strongly support its potential as a therapeutic agent for triple-
negative breast cancers, particularly those with MYC amplification. Its targeted mechanism of
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action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy provide a solid
rationale for further clinical development. The correlation between c-MYC expression and
sensitivity to DBPR728's active moiety suggests a potential biomarker strategy for patient
selection in future clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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